![molecular formula C7H6F2O3S B1423005 3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid CAS No. 1306605-42-4](/img/structure/B1423005.png)
3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid
Overview
Description
This compound is a thiophene derivative, which means it contains a five-membered ring with four carbon atoms and one sulfur atom. The “3-(Difluoromethoxy)” part indicates that there is a difluoromethoxy group attached to the third carbon of the thiophene ring. The “5-methyl” part means there is a methyl group attached to the fifth carbon of the ring. The “2-carboxylic acid” part indicates that there is a carboxylic acid group attached to the second carbon of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the difluoromethoxy, methyl, and carboxylic acid groups at the appropriate positions on the thiophene ring. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, with the various substituents attached at the specified positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy and carboxylic acid groups could affect its polarity and solubility .Scientific Research Applications
1. Deoxyfluorination of Carboxylic Acids
The compound can be utilized in the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This process involves using an all-carbon-based fluorination reagent, which enables efficient transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids to the corresponding acyl fluorides under neutral conditions. The method is characterized by the synthesis of acyl fluorides with in-situ formed CpFluor, as well as one-pot amidation reactions of carboxylic acids via in-situ formed acyl fluorides (Xiu Wang et al., 2021).
2. Synthesis of Mono- and Di-alkyl Ethers
The compound is involved in a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This process includes O-alkylation and alkaline hydrolysis of thiophene-2,4-diols, yielding 3,5-dialkoxythiophene-2-carboxylic acids. These can be thermally decarboxylated or decarboxylated and partially dealkylated at room temperature by aqueous acid (C. Corral & J. Lissavetzky, 1984).
3. Study of Water-Soluble Polythiophene Carboxylic Acids
Research on water-soluble polythiophene carboxylic acids like poly(3-thiophene acetic acid) (P3TAA) shows significant findings in solution properties through potentiometric titration, viscosity measurements, and UV-visible spectroscopy. These studies indicate pH-induced abrupt conformational changes in the polymer main chain (Kim et al., 1999).
4. Synthesis of 2-Acylthiophenes
The compound plays a role in the synthesis of 2-acylthiophenes, which are challenging to prepare satisfactorily by classical methods. This includes the intermolecular dehydration from benzoic acid and aromatic hydrocarbons to give corresponding benzophenones (T. Keumi et al., 1988).
5. Anodic Overoxidation of Polythiophenes
The study of anodic overoxidation of polythiophenes, including poly(3)methylthiophene, reveals insights into the oxidation processes and the formation of carboxylic groups through electrochemical means, offering potential for systematic anodic modification of conducting polymers (U. Barsch & F. Beck, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethoxy)-5-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3S/c1-3-2-4(12-7(8)9)5(13-3)6(10)11/h2,7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQQJRYYMBSRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-5-methylthiophene-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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